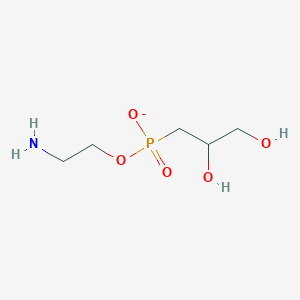
2-Aminoethyl (2,3-dihydroxypropyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoethyl (2,3-dihydroxypropyl)phosphonate is a chemical compound with the molecular formula C5H13NO5P. It is characterized by the presence of an aminoethyl group attached to a phosphonate moiety, which is further linked to a dihydroxypropyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl (2,3-dihydroxypropyl)phosphonate typically involves the reaction of 2-aminoethanol with a phosphonate precursor. One common method is the reaction of 2-aminoethanol with diethyl phosphite, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoethyl (2,3-dihydroxypropyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler phosphonates.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
2-Aminoethyl (2,3-dihydroxypropyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphonate derivatives.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphonate metabolism.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 2-Aminoethyl (2,3-dihydroxypropyl)phosphonate involves its interaction with specific molecular targets and pathways. The amino and phosphonate groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways involving phosphonates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
sn-Glycero-3-phosphoethanolamine: This compound is structurally similar, with a glycerol backbone and a phosphoethanolamine group.
2-Aminoethylphosphonic acid: Another related compound, differing mainly in the absence of the dihydroxypropyl group.
Uniqueness
2-Aminoethyl (2,3-dihydroxypropyl)phosphonate is unique due to the presence of both amino and dihydroxypropyl groups attached to the phosphonate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
113578-98-6 |
|---|---|
Molekularformel |
C5H13NO5P- |
Molekulargewicht |
198.13 g/mol |
IUPAC-Name |
2-aminoethoxy(2,3-dihydroxypropyl)phosphinate |
InChI |
InChI=1S/C5H14NO5P/c6-1-2-11-12(9,10)4-5(8)3-7/h5,7-8H,1-4,6H2,(H,9,10)/p-1 |
InChI-Schlüssel |
ZVUQQMSCLOCQHZ-UHFFFAOYSA-M |
Kanonische SMILES |
C(COP(=O)(CC(CO)O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


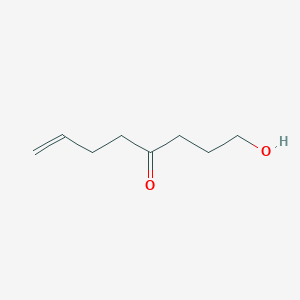
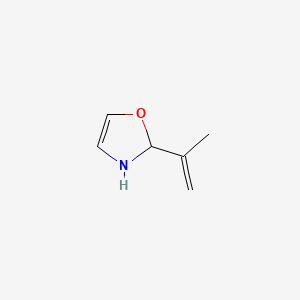
methanone](/img/structure/B14304413.png)
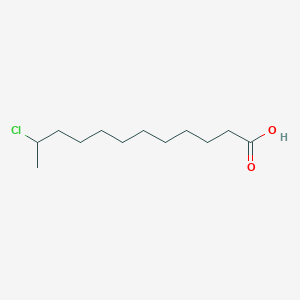
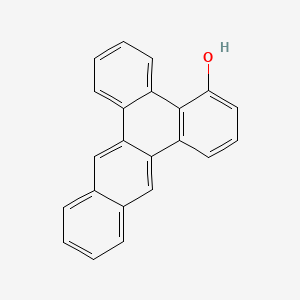
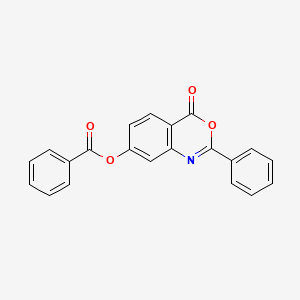
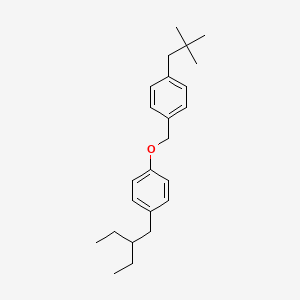
![1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one](/img/structure/B14304449.png)
![Dimethyl[2-(methylselanyl)phenyl]arsane](/img/structure/B14304459.png)
![5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine](/img/structure/B14304460.png)
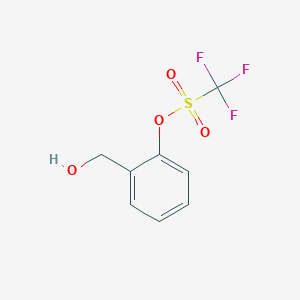
![N,N'-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea](/img/structure/B14304468.png)
![2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol](/img/structure/B14304471.png)
![N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14304477.png)
